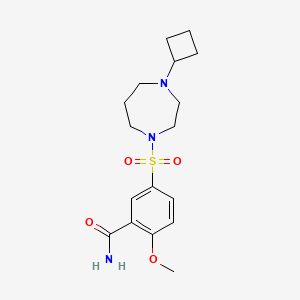
5-((4-Cyclobutyl-1,4-diazepan-1-yl)sulfonyl)-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of the compound is represented by the formula C17H23N3O4S. For a more detailed analysis, you may need to refer to a specific research paper or database that provides a comprehensive molecular structure analysis.Aplicaciones Científicas De Investigación
Multicomponent Reaction Synthesis
A noteworthy approach in the synthesis of diazepane systems involves a Ugi multicomponent reaction followed by an intramolecular SN2 reaction, leading to high yields of 1-sulfonyl tetrahydrobenzo[e]-1,4-diazepin-1-ones. This method offers a short, two-step synthesis pathway, illustrating the compound's utility in generating diazepane or diazocane rings efficiently. The versatility of this synthesis method points to the potential applications of 5-((4-Cyclobutyl-1,4-diazepan-1-yl)sulfonyl)-2-methoxybenzamide in medicinal chemistry and drug discovery, where such rings are common motifs (Banfi et al., 2007).
Anticancer Activity
The structural motif of 5-((4-Cyclobutyl-1,4-diazepan-1-yl)sulfonyl)-2-methoxybenzamide is similar to that of compounds with demonstrated potent cytotoxic activity against various human cancer cell lines. Specifically, certain derivatives have shown remarkable cytotoxic activities and low toxicity in normal human kidney cells. This suggests that modifications of the core structure of 5-((4-Cyclobutyl-1,4-diazepan-1-yl)sulfonyl)-2-methoxybenzamide could lead to new anticancer agents with selective toxicity profiles (Ravichandiran et al., 2019).
Cycloaddition Reactions
The compound's framework facilitates the synthesis of biologically active 1,4-diazepine compounds through multicomponent [5 + 2] cycloaddition reactions. This synthesis route, involving air-stable azomethine ylides, highlights its potential as a precursor in the formation of biologically relevant heterocycles, further underlining its significance in drug design and development (Lee et al., 2014).
Chymase Inhibition
In the search for novel human chymase inhibitors, derivatives of 5-((4-Cyclobutyl-1,4-diazepan-1-yl)sulfonyl)-2-methoxybenzamide have been identified as potent inhibitors. The structure-activity relationship studies of these derivatives led to the identification of compounds with significant inhibitory activity, showcasing the compound's utility in the development of therapeutic agents targeting chymase, an enzyme implicated in cardiovascular diseases (Tanaka et al., 2007).
Safety and Hazards
Propiedades
IUPAC Name |
5-[(4-cyclobutyl-1,4-diazepan-1-yl)sulfonyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4S/c1-24-16-7-6-14(12-15(16)17(18)21)25(22,23)20-9-3-8-19(10-11-20)13-4-2-5-13/h6-7,12-13H,2-5,8-11H2,1H3,(H2,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCNDWNQMRTHCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCN(CC2)C3CCC3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

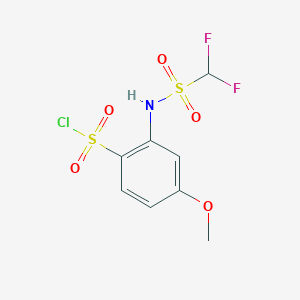
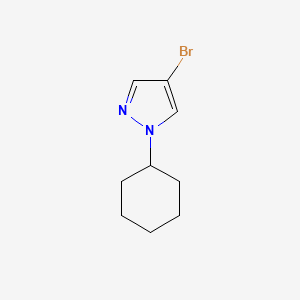
![N2-(benzo[d][1,3]dioxol-5-yl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine](/img/structure/B2631582.png)
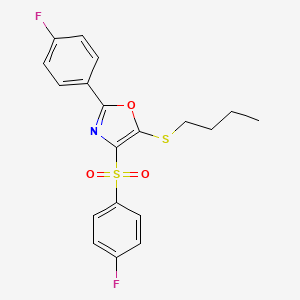
![3-chloro-N-[4-(dimethylsulfamoyl)phenyl]propanamide](/img/structure/B2631586.png)
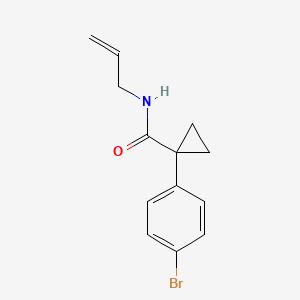
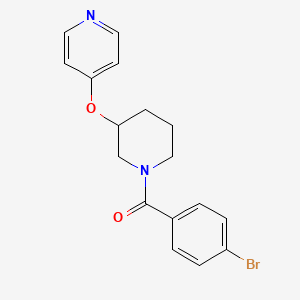
![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3,3-diphenylpropan-1-one](/img/structure/B2631592.png)

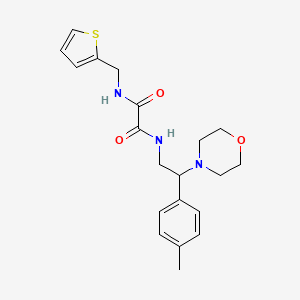
![N-[2-(Hydroxymethyl)-4-bromophenyl]acrylamide](/img/structure/B2631597.png)
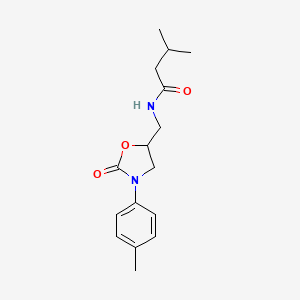
methanone](/img/structure/B2631600.png)
![N-Methyl-N-[2-(4-methyl-4-phenylazepan-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2631601.png)